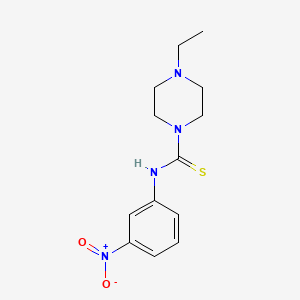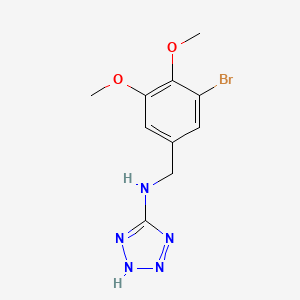
6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the quinazolinone family and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Scientific Research Applications
6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone has been found to possess antiviral activity against human cytomegalovirus, making it a potential candidate for the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell growth and division. Additionally, 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, this compound has been found to inhibit viral replication by interfering with the viral DNA synthesis process.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone exhibits low toxicity and does not produce any significant adverse effects on normal cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Furthermore, 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone in lab experiments is its ability to exhibit multiple biological activities, including antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound exhibits low toxicity and does not produce any significant adverse effects on normal cells. However, one of the limitations of using 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone and to identify potential molecular targets for drug development. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, further studies are needed to assess the safety and efficacy of 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone in preclinical and clinical settings.
Synthesis Methods
The synthesis of 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone involves the reaction of 2-ethyl-4-(3H)-quinazolinone with 4-fluoroaniline in the presence of bromine. The reaction is carried out under acidic conditions, and the product is obtained in moderate to good yields. This method has been optimized to produce high-quality 6-bromo-2-ethyl-3-(4-fluorophenyl)-4(3H)-quinazolinone with minimal impurities.
properties
IUPAC Name |
6-bromo-2-ethyl-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O/c1-2-15-19-14-8-3-10(17)9-13(14)16(21)20(15)12-6-4-11(18)5-7-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRMIVDJQASCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5829909.png)
![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)


![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)
![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

